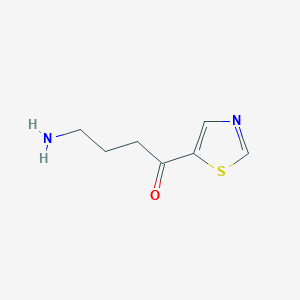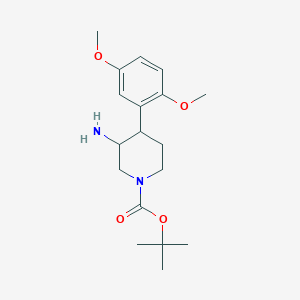![molecular formula C6H14ClNO2 B13153836 [3-(Methylamino)oxolan-3-yl]methanol hydrochloride](/img/structure/B13153836.png)
[3-(Methylamino)oxolan-3-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Methylamino)oxolan-3-yl]methanol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO2 It is a derivative of oxolane, featuring a methylamino group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with oxolane derivatives.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods. This includes:
Batch Processing: Using large reactors to carry out the reactions in batches.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and consistent production.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Industry:
Material Science: Employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [3-(Methylamino)oxolan-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include:
Enzyme Inhibition: Inhibiting specific enzymes by binding to their active sites.
Receptor Modulation: Modulating receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
- [3-(Amino)oxolan-3-yl]methanol hydrochloride
- [3-(Ethylamino)oxolan-3-yl]methanol hydrochloride
- [3-(Dimethylamino)oxolan-3-yl]methanol hydrochloride
Comparison:
- Structural Differences: The presence of different substituents on the amino group (methyl, ethyl, dimethyl) distinguishes these compounds.
- Reactivity: The reactivity varies based on the substituents, affecting their chemical and biological properties.
- Applications: Each compound may have unique applications based on its specific structure and reactivity.
Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
[3-(methylamino)oxolan-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-7-6(4-8)2-3-9-5-6;/h7-8H,2-5H2,1H3;1H |
InChI Key |
JKUQJMAHLYIHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCOC1)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one](/img/structure/B13153806.png)
![4-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13153812.png)


![8,8-Dioxo-1-oxa-8lambda6-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13153831.png)

![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
